molecular formula C13H16N6O2S B2360360 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide CAS No. 2034457-98-0

2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide

Cat. No.: B2360360
CAS No.: 2034457-98-0
M. Wt: 320.37
InChI Key: DDTPJTSHCZQFKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide is a useful research compound. Its molecular formula is C13H16N6O2S and its molecular weight is 320.37. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the Thyroid Hormone Receptor β (THR-β) . The THR-β is primarily located in the liver and plays a crucial role in regulating lipid levels .

Mode of Action

The compound acts as a highly selective agonist for the Thyroid Hormone Receptor β (THR-β) . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the THR-β, activating it.

Biochemical Pathways

Upon activation of the THR-β, the compound influences the thyroid hormone (TH) pathway . This pathway plays a key role in the regulation of metabolism, including the metabolism of lipids. The downstream effects of this pathway activation lead to changes in lipid levels.

Result of Action

The activation of the THR-β by the compound leads to beneficial effects on lipid levels . Specifically, it has been found to decrease Low-Density Lipoprotein Cholesterol (LDL-C) and triglycerides .

Properties

IUPAC Name

2-(6-oxopyridazin-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O2S/c20-12(9-19-13(21)2-1-5-14-19)16-10-3-6-18(7-4-10)11-8-15-22-17-11/h1-2,5,8,10H,3-4,6-7,9H2,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTPJTSHCZQFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CN2C(=O)C=CC=N2)C3=NSN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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